2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione
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Overview
Description
2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a prop-2-enylidene chain, which is further connected to an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione typically involves a multi-step process. The reaction conditions often require the use of a base such as piperidine or pyridine, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols .
Scientific Research Applications
2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione include:
- 2-[(E)-2-chloro-3-dimethylamino-prop-2-enylidene]indene-1,3-dione .
- 2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indene-1,3-dione .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethylamino group and the indene-1,3-dione moiety.
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15(2)9-5-8-12-13(16)10-6-3-4-7-11(10)14(12)17/h3-9H,1-2H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRRHKQYKYOFR-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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